molecular formula C20H19ClN4O B11616754 3-(5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol

3-(5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol

Cat. No.: B11616754
M. Wt: 366.8 g/mol
InChI Key: LJGKHSMCFXOZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both triazole and pyrimidine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the triazolopyrimidine core.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or phenyl groups, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Pharmacology: The compound is studied for its effects on different biological pathways and its potential therapeutic benefits.

    Materials Science: Due to its unique structural properties, it is investigated for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and triazoloquinoxalines. Compared to these, 3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL is unique due to its specific substitution pattern and the presence of the propanol group. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

InChI

InChI=1S/C20H19ClN4O/c21-16-10-8-14(9-11-16)17-13-18(15-5-2-1-3-6-15)25-20(22-17)23-19(24-25)7-4-12-26/h1-3,5-6,8-11,13,18,26H,4,7,12H2,(H,22,23,24)

InChI Key

LJGKHSMCFXOZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.